molecular formula C9H9N3S B1348583 5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 55185-77-8

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B1348583
CAS No.: 55185-77-8
M. Wt: 191.26 g/mol
InChI Key: SCQDMIFRQDAQPV-UHFFFAOYSA-N
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Description

5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound with the molecular formula C9H9N3S. It is characterized by a thiadiazine ring fused with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclocondensation of α-bromoacetophenone with morpholine-4-carbothionic acid hydrazide . This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-6H-1,3,4-thiadiazin-2-amine is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMIFRQDAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974450
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-39-5
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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